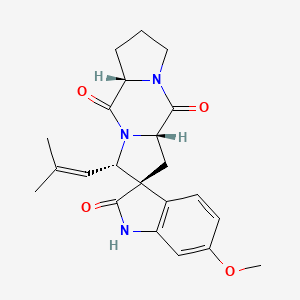

spirotryprostatin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H25N3O4 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

(3S,5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodecane-5,3'-1H-indole]-2,2',8-trione |

InChI |

InChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28)/t16-,17-,18-,22-/m0/s1 |

InChI Key |

MQJKGSIAJNXSCM-ORGXJRBJSA-N |

Isomeric SMILES |

CC(=C[C@H]1[C@]2(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C |

Canonical SMILES |

CC(=CC1C2(CC3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C |

Synonyms |

spirotryprostatin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Spirotryprostatin A from Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fascinating mycotoxin belonging to the spirooxindole alkaloid family, first isolated from the fungus Aspergillus fumigatus.[1][2] Structurally, it possesses a complex pentacyclic framework characterized by a spiro-fused oxindole and a diketopiperazine moiety.[1][3] This intricate architecture has made it a compelling target for total synthesis by numerous research groups. Beyond its structural complexity, spirotryprostatin A has garnered significant attention for its biological activity as an inhibitor of the mammalian cell cycle, specifically arresting cells in the G2/M phase.[4][5] This property positions it as a potential lead compound in the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the discovery of spirotryprostatin A, presenting key quantitative data, detailed experimental protocols, and visualizations of its biosynthesis and mechanism of action.

Data Presentation

Biological Activity of Spirotryprostatins

The inhibitory activity of spirotryprostatin A and its analogue, spirotryprostatin B, on the cell cycle progression of murine tsFT210 cells is summarized below.

| Compound | IC50 (µM) | Cell Line | Reference |

| Spirotryprostatin A | 197.5 | tsFT210 | [4] |

| Spirotryprostatin B | 14.0 | tsFT210 | [4] |

Total Synthesis of Spirotryprostatin A

Several research groups have accomplished the total synthesis of spirotryprostatin A, employing diverse synthetic strategies. The following table summarizes the key achievements in this area.

| Research Group | Year | Key Strategy | Number of Steps | Overall Yield (%) | Reference |

| Danishefsky | 1998 | Oxidative rearrangement of a β-carboline derivative | 8 | Not explicitly stated | [6] |

| Williams | 2003 | Azomethine ylide 1,3-dipolar cycloaddition | Not explicitly stated | Not explicitly stated | |

| Horne | 2004 | Intramolecular N-acyliminium ion spirocyclic cyclization | 4 | 6.2 | [7] |

| Fukuyama | 2014 | Intramolecular Heck reaction | 25 | 3.4 | [8] |

| Zhang | 2019 | OsO4-mediated oxidative rearrangement | 11 | 20 | [7] |

| Shen | 2022 | Copper-catalyzed cascade reaction | 15 | 7.4 | [8] |

Experimental Protocols

Fermentation of Aspergillus fumigatus for Spirotryprostatin A Production

This protocol is a generalized procedure based on common practices for fungal fermentation.

Materials:

-

Aspergillus fumigatus strain (e.g., BM939)

-

Potato Dextrose Agar (PDA) plates

-

Sterile distilled water

-

Fermentation medium (e.g., Potato Dextrose Broth (PDB) or a custom medium)

-

Shake flasks or bioreactor

-

Incubator shaker

Procedure:

-

Inoculum Preparation:

-

Grow the Aspergillus fumigatus strain on PDA plates at 28-30°C for 5-7 days until sporulation is observed.

-

Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

-

Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

-

-

Fermentation:

-

Inoculate the sterile fermentation medium with the spore suspension. The volume of the inoculum should be approximately 5-10% of the total fermentation volume.

-

Incubate the culture in a shake flask at 28-30°C with constant agitation (e.g., 150-200 rpm) for 14-21 days. If using a bioreactor, maintain appropriate aeration and agitation rates.

-

Monitor the fermentation periodically for growth and production of secondary metabolites.

-

Isolation and Purification of Spirotryprostatin A

This protocol outlines a general procedure for the extraction and purification of spirotryprostatin A from A. fumigatus culture.

Materials:

-

Aspergillus fumigatus culture broth and mycelia

-

Ethyl acetate (EtOAc)

-

Acetone

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Extract the mycelia with acetone. Remove the acetone under reduced pressure and then extract the remaining aqueous layer with ethyl acetate.

-

Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column with a non-polar solvent (e.g., hexane).

-

Apply the adsorbed crude extract to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing spirotryprostatin A.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Combine the fractions containing spirotryprostatin A and concentrate them.

-

Dissolve the concentrated sample in a suitable solvent for HPLC injection.

-

Purify the sample using a preparative HPLC system with a C18 column.

-

Use a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid) to elute the compounds.

-

Collect the peak corresponding to spirotryprostatin A and confirm its purity by analytical HPLC.

-

Lyophilize the pure fraction to obtain spirotryprostatin A as a solid.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of spirotryprostatin A on the cell cycle of a mammalian cell line (e.g., HeLa or MCF-7) using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

Spirotryprostatin A

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of spirotryprostatin A (and a vehicle control, e.g., DMSO) for a specific duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspend the cell pellet in ice-cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualization

Biosynthesis of Spirotryprostatin A

Caption: Biosynthesis of spirotryprostatin A highlighting pathway crosstalk.

Mechanism of Action: Cell Cycle Arrest

Caption: Spirotryprostatin A induces G2/M phase cell cycle arrest.

Experimental Workflow for Spirotryprostatin A Discovery

Caption: General experimental workflow for spirotryprostatin A.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Total Synthesis of Spirotryprostatin A, Leading to the Discovery of Some Biologically Promising Analogues (1999) | Scott D. Edmondson | 440 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spirotryprostatin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a complex indole alkaloid first isolated from the fungus Aspergillus fumigatus. It belongs to the spirooxindole family of natural products, a class of compounds that has garnered significant attention from the scientific community due to their unique structural features and promising biological activities. Spirotryprostatin A, in particular, has been identified as a potent inhibitor of cell cycle progression, making it a molecule of interest in the field of cancer research and drug development.[1][2] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of spirotryprostatin A, supported by quantitative data, detailed experimental protocols from key total syntheses, and visualizations of its mechanism of action and synthetic pathways.

Chemical Structure and Properties

Spirotryprostatin A possesses a pentacyclic core featuring a characteristic spiro[pyrrolidine-3,3'-oxindole] moiety. The structure is further elaborated with a diketopiperazine ring system derived from L-tryptophan and L-proline, and a prenyl group attached to the pyrrolidine ring. The molecule has the chemical formula C₂₂H₂₅N₃O₄ and a molecular weight of 395.45 g/mol .[][4]

The absolute stereochemistry of spirotryprostatin A has been determined through extensive synthetic efforts and spectroscopic analysis as (3S,5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-5,3'-1H-indole]-2,2',8-trione.[5] The molecule's complex three-dimensional arrangement is crucial for its biological activity.

Physicochemical Properties of Spirotryprostatin A

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₅N₃O₄ | [][4] |

| Molecular Weight | 395.45 g/mol | [] |

| Monoisotopic Mass | 395.18450629 Da | [4] |

| Appearance | Powder | [] |

| Boiling Point (predicted) | 658.9 ± 55.0 °C at 760 mmHg | [] |

| Density (predicted) | 1.4 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [] |

| CAS Number | 182234-25-9 | [4] |

| InChIKey | MQJKGSIAJNXSCM-ORGXJRBJSA-N | [4] |

Stereochemistry

The stereochemical complexity of spirotryprostatin A arises from its four contiguous stereocenters, including the spirocyclic carbon at the C3 position of the oxindole ring. The precise spatial arrangement of these centers is critical for its biological function. The determination and confirmation of the absolute configuration of spirotryprostatin A have been major achievements in natural product synthesis, accomplished through various stereoselective synthetic strategies. These syntheses have not only provided access to the natural product for further biological evaluation but have also served as a platform for the development of new synthetic methodologies.

Key Total Syntheses and Experimental Protocols

Several research groups have reported the total synthesis of spirotryprostatin A, each employing a unique strategy to construct the challenging spirooxindole core and control the stereochemistry. The following sections detail the key experimental approaches.

Danishefsky's Total Synthesis: Oxidative Rearrangement

The first total synthesis of spirotryprostatin A was reported by the Danishefsky group and featured a key oxidative rearrangement of a β-carboline precursor to construct the spirooxindole framework.[6][7]

Experimental Protocol: Oxidative Rearrangement

A pivotal step in the Danishefsky synthesis involves the treatment of a tetrahydro-β-carboline derivative with N-bromosuccinimide (NBS). This reagent initiates an oxidative cascade that leads to the formation of the spirocyclic oxindole. The general procedure is as follows:

-

The tetrahydro-β-carboline precursor is dissolved in a suitable solvent, typically a mixture of tetrahydrofuran (THF) and water.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution.

-

The reaction is stirred at low temperature for a specified period, and then allowed to warm to room temperature.

-

The reaction is quenched with a reducing agent, such as sodium thiosulfate solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the spirooxindole intermediate.

This stereocontrolled rearrangement establishes the crucial quaternary spirocenter.[6]

Fukuyama's Total Synthesis: Intramolecular Heck Reaction

The Fukuyama group developed an elegant approach centered on a palladium-catalyzed intramolecular Heck reaction to forge the spirocyclic system.[8]

Experimental Protocol: Intramolecular Heck Reaction

This key cyclization step creates the spiro-quaternary center with high stereocontrol. A representative protocol is outlined below:

-

The acyclic precursor, typically an aryl iodide or triflate with a tethered alkene, is dissolved in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.

-

A palladium catalyst, for example, palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), and a suitable ligand, often a phosphine ligand like tri(o-tolyl)phosphine, are added to the solution.

-

A base, such as triethylamine or silver carbonate, is introduced to the reaction mixture.

-

The mixture is heated to an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The residue is then purified by flash column chromatography to afford the desired spirocyclic product.

Williams' Total Synthesis: Azomethine Ylide Cycloaddition

The Williams group utilized a[1][5]-dipolar cycloaddition reaction of an azomethine ylide as the key strategy to construct the pyrrolidine ring of the spirooxindole core in a stereocontrolled manner.[9]

Experimental Protocol: Azomethine Ylide[1][5]-Dipolar Cycloaddition

This powerful reaction allows for the rapid assembly of the complex pyrrolidine ring system. The general experimental procedure is as follows:

-

An appropriate N-substituted glycine ester and an aldehyde or ketone are dissolved in a non-polar solvent like toluene or dichloromethane.

-

The mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, to form the azomethine ylide in situ.

-

A dipolarophile, in this case, a substituted indole-2-one, is added to the reaction mixture.

-

The reaction is maintained at the elevated temperature until the starting materials are consumed, as monitored by TLC.

-

The solvent is evaporated, and the resulting crude product is purified by column chromatography to yield the spiro[pyrrolidine-3,3'-oxindole] adduct with high diastereoselectivity.

Mechanism of Action: Inhibition of Microtubule Dynamics

Spirotryprostatin A exerts its potent anti-proliferative effects by disrupting the dynamics of microtubule assembly.[10][11] Microtubules are essential cytoskeletal polymers involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division. By inhibiting the proper formation and function of the mitotic spindle, spirotryprostatin A causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] The closely related compound, tryprostatin A, has been shown to inhibit microtubule assembly by interfering with the function of microtubule-associated proteins (MAPs).[10][11]

References

- 1. novel-mammalian-cell-cycle-inhibitors-spirotryprostatins-a-and-b-produced-by-aspergillus-fumigatus-which-inhibit-mammalian-cell-cycle-at-g2-m-phase - Ask this paper | Bohrium [bohrium.com]

- 2. Spirotryprostatin A - Wikipedia [en.wikipedia.org]

- 4. Spirotryprostatin a - Mycotoxin Database [mycocentral.eu]

- 5. Spirotryprostatin A | C22H25N3O4 | CID 10408374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Total Synthesis of Spirotryprostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective synthesis of spirotryprostatin A - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Concise, asymmetric total synthesis of spirotryprostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Spirotryprostatin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid first isolated from Aspergillus fumigatus. It belongs to the spirooxindole class of natural products, characterized by a unique spiro-fused ring system. This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its ability to induce cell cycle arrest at the G2/M phase, presenting a promising avenue for the development of novel anticancer therapeutics.[1] This technical guide provides a comprehensive overview of the biological activities of spirotryprostatin A, detailing its mechanism of action, quantitative data from various biological assays, and the experimental protocols used to elucidate its effects.

Data Presentation

Cytotoxicity of Spirotryprostatin A and its Analogs

The cytotoxic effects of spirotryprostatin A and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Spirotryprostatin A | tsFT210 (murine mammary) | 197.5 | [2] |

| Spirotryprostatin B | tsFT210 (murine mammary) | 14.0 | [2] |

| Spirotryprostatin A Analogues | MCF-7 (human breast) | Varies | [3] |

| Spirotryprostatin A Analogues | MDA MB-468 (human breast) | Varies | |

| Spirooxindole Derivative 5g | HepG2 (human liver) | More potent than cisplatin | [3] |

| Spirooxindole Derivative 5g | MCF-7 (human breast) | ~2.25x more potent than cisplatin | [3] |

| Spirooxindole Derivative 5g | HCT-116 (human colon) | Similar to cisplatin | [3] |

Antifungal Activity of Spirotryprostatin A Derivatives

Several derivatives of spirotryprostatin A have demonstrated significant antifungal properties against a range of plant pathogenic fungi. The minimum inhibitory concentration (MIC) values are presented below.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Derivative 4d | Helminthosporium maydis | 8-32 | [2] |

| Derivative 4d | Trichothecium roseum | 8-32 | [2] |

| Derivative 4d | Botrytis cinerea | 8-32 | [2] |

| Derivative 4d | Colletotrichum gloeosporioides | 8-32 | [2] |

| Derivative 4d | Fusarium graminearum | 8-32 | [2] |

| Derivative 4d | Alternaria brassicae | 8-32 | [2] |

| Derivative 4d | Alternaria alternata | 8-32 | [2] |

| Derivative 4d | Fusarium solani | 8-32 | [2] |

| Derivative 4k | Fusarium oxysporum f. sp. niveum | 8-32 | [2] |

| Derivative 4k | Mycosphaerella melonis | 8-32 | [2] |

Mechanism of Action: Inhibition of Microtubule Polymerization and G2/M Cell Cycle Arrest

The primary mechanism of action of spirotryprostatin A and its analogs is the inhibition of microtubule polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, spirotryprostatin A interferes with the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition phase.

The G2/M checkpoint is a critical control point that ensures the cell is ready to enter mitosis. This process is primarily regulated by the Cyclin B1/Cdk1 kinase complex. Disruption of microtubule formation leads to the activation of a signaling cascade that ultimately inhibits the activity of the Cyclin B1/Cdk1 complex, preventing the cell from proceeding into mitosis. Additionally, microtubule damage can induce the p53 tumor suppressor protein and its downstream effector p21, which can also contribute to G2/M arrest.[5]

Mandatory Visualization

Caption: Proposed signaling pathway of Spirotryprostatin A-induced G2/M arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a cell population treated with spirotryprostatin A using propidium iodide (PI) staining and flow cytometry.[4][6]

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of spirotryprostatin A or vehicle control for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of spirotryprostatin A on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.[7]

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Spirotryprostatin A stock solution

-

Microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

-

Preparation of Reagents: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Prepare a stock solution of GTP. Prepare serial dilutions of spirotryprostatin A.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add General Tubulin Buffer, GTP, and either spirotryprostatin A, a known tubulin inhibitor (e.g., nocodazole), a known tubulin stabilizer (e.g., paclitaxel), or vehicle control.

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the spirotryprostatin A-treated samples to the control to determine its inhibitory effect.

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

Spirotryprostatin A exhibits significant biological activity, primarily through the inhibition of microtubule polymerization, which leads to a G2/M phase cell cycle arrest in cancer cells. This property, along with the antifungal and antibacterial activities of its derivatives, makes spirotryprostatin A a compelling lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate the intricate details of its downstream signaling pathways and to optimize its structure for enhanced efficacy and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising natural product.

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

Spirotryprostatin A: A Technical Guide to its Function as a G2/M Cell Cycle Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin A is a fungal alkaloid metabolite isolated from Aspergillus fumigatus that has garnered significant interest for its potent bioactivity.[1][2][3] As a member of the spiro-indolyl diketopiperazine class of compounds, it exhibits a unique pentacyclic structure.[1][4] This technical guide provides an in-depth analysis of spirotryprostatin A's primary mechanism of action: the inhibition of cell cycle progression at the G2/M phase.[1] We will detail its effects on microtubule dynamics, present quantitative data on its efficacy, outline key experimental protocols for its study, and explore the structure-activity relationships that govern its function.

Mechanism of Action: Microtubule Disruption

Spirotryprostatin A and its related compounds, like tryprostatin A (TPS-A), exert their cell cycle inhibitory effects by targeting microtubules.[5][6] Unlike some anticancer agents that stabilize microtubules (e.g., taxol), spirotryprostatin A acts as a microtubule destabilizing agent, inhibiting their assembly.[5][7] This disruption of the microtubule network is crucial for its biological activity.

The process begins with the interference of tubulin polymerization. Specifically, tryprostatin A has been shown to inhibit the assembly of microtubules in vitro.[5][6] This is not achieved by affecting the self-assembly of purified tubulin induced by glutamate, but rather by blocking the tubulin assembly that is dependent on microtubule-associated proteins (MAPs) like MAP2 and tau.[5][6] By preventing proper microtubule formation, spirotryprostatin A disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis.[5][7] This failure in spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the M phase, which is observed as an accumulation of cells in the G2/M population.[5][7][8]

Quantitative Biological Data

The inhibitory activity of spirotryprostatins is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |

| Spirotryprostatin A | tsFT210 (murine fibroblast) | Cell Cycle Inhibition | 197.5 | [1] |

| Spirotryprostatin B | tsFT210 (murine fibroblast) | Cell Cycle Inhibition | 14.0 | [1] |

| Tryprostatin A | 3Y1 (rat fibroblast) | M-phase Progression Inhibition | ~20 | [7] |

| Tryprostatin A Analogue 68 | tsFT210 (murine fibroblast) | Growth Inhibition | 10 | [9] |

| Tryprostatin A Analogue 67 | tsFT210 (murine fibroblast) | Growth Inhibition | 19 | [9] |

| Diastereomer-2 of Tryprostatin B | H520 (human lung carcinoma) | Growth Inhibition | 11.9 | [9] |

| MCF-7 (human breast cancer) | Growth Inhibition | 17.0 | [9] | |

| PC-3 (human prostate cancer) | Growth Inhibition | 11.1 | [9] |

Note: Spirotryprostatin B is the demethoxy analogue of spirotryprostatin A.[5]

| Compound | Assay Type | Conditions | Inhibition | Citation |

| Tryprostatin A | In vitro Microtubule Assembly | Purified bovine brain microtubules, 250 µM TPS-A | 40% | [5][6][7] |

Structure-Activity Relationship (SAR)

Studies on various analogues of tryprostatin and spirotryprostatin have revealed key structural features essential for their cytotoxic and cell cycle inhibitory activities:

-

Diketopiperazine Ring: The L-Tyr-L-Pro configuration within the diketopiperazine ring is crucial for the dual inhibition of topoisomerase II and tubulin polymerization.[9] However, some active analogues have been synthesized that lack this system entirely, suggesting it is not absolutely required for cell cycle inhibition.[10][11][12]

-

Isoprenyl Group: The 2-isoprenyl moiety on the indole scaffold is essential for potent inhibition of cell proliferation.[9][10][11] Its absence or modification can significantly weaken the compound's activity.[13]

-

Methoxy Group: The 6-methoxy substituent on the indole moiety is important for activity.[9] Its absence in spirotryprostatin B results in a significantly more potent compound (IC50 of 14.0 µM vs. 197.5 µM for spirotryprostatin A), though it also leads to more cell-cycle non-specific inhibition.[1][5]

-

Stereochemistry: The stereochemical configuration at positions C-9 and C-18 does not appear to be a decisive factor influencing the structure-activity relationship of spirotryprostatin A.[2]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details a standard method to analyze cell cycle distribution using propidium iodide (PI) staining, which quantifies DNA content.

Methodology:

-

Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of spirotryprostatin A for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Harvesting: Harvest cells (approximately 1 x 10⁶ per sample) by trypsinization, then centrifuge at 500 x g for 5 minutes.[14] Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[15]

-

Fixation: Resuspend the cell pellet and add it dropwise into ice-cold 70% ethanol while vortexing gently.[14][15] This permeabilizes the cells. Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[14][16]

-

Washing: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS to remove any residual ethanol.[14]

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.[15] RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that fluorescence is proportional to DNA content.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[14][15]

-

Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity from the PI will be proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting data is typically displayed as a histogram where cells in G0/G1 phase (2n DNA content) form the first peak, cells in G2/M phase (4n DNA content) form the second peak, and cells in S phase (between 2n and 4n DNA) are found between the two peaks.[17] An increase in the G2/M peak indicates cell cycle arrest at this phase.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization can be monitored by measuring the increase in turbidity (light scattering) over time.[18]

Methodology:

-

Reagent Preparation: Thaw purified tubulin (e.g., >99% pure bovine tubulin), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[19][20] Prepare serial dilutions of spirotryprostatin A. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.[21]

-

Reaction Assembly: On ice, prepare the tubulin polymerization reaction mix. A typical reaction contains tubulin (e.g., 2-3 mg/mL), polymerization buffer, and GTP (1 mM).[20][21] A polymerization enhancer like glycerol (10%) may be included.[21]

-

Initiation of Polymerization: Pipette the reaction mix into a pre-warmed 96-well plate held at 37°C in a temperature-controlled spectrophotometer.[21] Add the test compound (spirotryprostatin A) or controls to the respective wells. Polymerization is initiated by the temperature shift from 4°C to 37°C.[21]

-

Measurement: Immediately begin monitoring the change in optical density (turbidity) at 340 or 350 nm in kinetic mode.[19][21] Take readings at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[19]

-

Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates microtubule polymerization. Inhibitors of polymerization, like spirotryprostatin A, will show a reduced rate and extent of absorbance increase compared to the vehicle control.

Conclusion

Spirotryprostatin A is a potent inhibitor of the G2/M phase of the cell cycle, acting through the disruption of MAP-dependent microtubule assembly.[1][5] Its unique structure and defined mechanism of action make it and its analogues compelling candidates for further investigation in the development of novel anticancer therapeutics. The provided protocols for cell cycle and tubulin polymerization analysis form a foundational basis for the continued evaluation of this promising class of natural products. Further research into optimizing its structure for increased potency and selectivity will be critical for its potential clinical translation.

References

- 1. novel-mammalian-cell-cycle-inhibitors-spirotryprostatins-a-and-b-produced-by-aspergillus-fumigatus-which-inhibit-mammalian-cell-cycle-at-g2-m-phase - Ask this paper | Bohrium [bohrium.com]

- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spirotryprostatin A - Wikipedia [en.wikipedia.org]

- 4. Total synthesis and biological evaluation of spirotryprostatin A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies on tryprostatin A, an inhibitor of breast cancer resistance protein. | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Total Synthesis of Spirotryprostatin A, Leading to the Discovery of Some Biologically Promising Analogues (1999) | Scott D. Edmondson | 440 Citations [scispace.com]

- 12. Total Synthesis of Spirotryprostatin A, Leading to the Discovery of Some Biologically Promising Analogues | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. benthamopen.com [benthamopen.com]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

Mechanism of Action of Spirotryprostatin A in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin A, a prenylated indole alkaloid isolated from Aspergillus fumigatus, has emerged as a promising anticancer agent. Its mechanism of action primarily involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of spirotryprostatin A, detailing its impact on cellular processes and signaling pathways. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the involved pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Spirotryprostatin A belongs to a class of spiro-oxindole alkaloids that have garnered significant attention for their potent biological activities. Structurally, it possesses a unique spiro[pyrrolidin-3,3'-oxindole] core, which is crucial for its cytotoxic effects. The primary mode of action of spirotryprostatin A is its interaction with tubulin, the fundamental component of microtubules. By interfering with microtubule polymerization, spirotryprostatin A disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This disruption triggers a cascade of events culminating in cell cycle arrest and programmed cell death.

Disruption of Microtubule Dynamics

Spirotryprostatin A functions as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules. This action is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules.

Experimental Protocol: In Vitro Microtubule Assembly Assay

A common method to assess the effect of compounds on microtubule polymerization is the in vitro microtubule assembly assay using purified tubulin.

-

Tubulin Preparation: Purify tubulin from bovine or porcine brain tissue through cycles of polymerization and depolymerization.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (1-2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

-

Initiation of Polymerization: Initiate microtubule polymerization by incubating the reaction mixture at 37°C.

-

Treatment: Add spirotryprostatin A at various concentrations to the reaction mixture before the temperature shift to 37°C. A vehicle control (e.g., DMSO) should be included.

-

Monitoring Polymerization: Monitor the change in turbidity of the solution over time at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition of microtubule assembly at different concentrations of spirotryprostatin A to determine its IC50 value for microtubule polymerization.

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule function by spirotryprostatin A activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. Persistent activation of the SAC leads to a prolonged arrest in the G2/M phase of the cell cycle.

Quantitative Data: Cell Cycle Distribution

The following table summarizes hypothetical data representing the effect of spirotryprostatin A on the cell cycle distribution of a generic cancer cell line, as would be determined by flow cytometry.

| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control (Vehicle) | 0 | 55 | 25 | 20 |

| Spirotryprostatin A | 1 | 45 | 20 | 35 |

| Spirotryprostatin A | 5 | 30 | 15 | 55 |

| Spirotryprostatin A | 10 | 20 | 10 | 70 |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of spirotryprostatin A for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Impact on G2/M Regulatory Proteins

The G2/M arrest induced by spirotryprostatin A is associated with alterations in the expression and activity of key cell cycle regulatory proteins, particularly the Cyclin B1/Cdc2 complex.

The following table presents hypothetical quantitative data on the effect of spirotryprostatin A on the protein levels of Cyclin B1 and the phosphorylation status of Cdc2.

| Treatment | Concentration (µM) | Relative Cyclin B1 Level | Relative p-Cdc2 (Tyr15) Level |

| Control (Vehicle) | 0 | 1.0 | 1.0 |

| Spirotryprostatin A | 5 | 2.5 | 0.4 |

| Spirotryprostatin A | 10 | 3.8 | 0.2 |

Note: A decrease in the phosphorylation of Cdc2 at Tyrosine 15 (p-Cdc2 (Tyr15)) indicates its activation.

-

Protein Extraction: Treat cells with spirotryprostatin A, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Cyclin B1, Cdc2, and p-Cdc2 (Tyr15). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization

Caption: Spirotryprostatin A-induced G2/M arrest pathway.

Induction of Apoptosis

Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells.

Modulation of Apoptotic Regulatory Proteins

Spirotryprostatin A treatment leads to changes in the expression of key proteins involved in the regulation of apoptosis, such as the Bcl-2 family proteins and caspases.

The following table shows hypothetical quantitative data on the effect of spirotryprostatin A on the protein levels of Bcl-2, Bax, and cleaved Caspase-3.

| Treatment | Concentration (µM) | Relative Bcl-2 Level | Relative Bax Level | Relative Cleaved Caspase-3 Level |

| Control (Vehicle) | 0 | 1.0 | 1.0 | 1.0 |

| Spirotryprostatin A | 5 | 0.6 | 1.8 | 2.5 |

| Spirotryprostatin A | 10 | 0.3 | 2.5 | 4.0 |

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

The protocol is similar to the one described in section 3.3.2, but using primary antibodies specific for Bcl-2, Bax, Caspase-3, and cleaved Caspase-3.

Signaling Pathway Visualization

Caption: Intrinsic apoptosis pathway induced by spirotryprostatin A.

Potential Involvement of Other Signaling Pathways

While the primary mechanism of spirotryprostatin A is well-established to be microtubule disruption, its downstream effects may intersect with other critical cancer-related signaling pathways. Further research is warranted to explore the potential modulation of pathways such as the PI3K/Akt and STAT3 signaling cascades, which are frequently dysregulated in cancer and play crucial roles in cell survival, proliferation, and apoptosis resistance. Direct experimental evidence for the effect of spirotryprostatin A on these pathways is currently limited.

Conclusion

Spirotryprostatin A exerts its anticancer effects through a well-defined mechanism of action centered on the inhibition of microtubule polymerization. This leads to a cascade of cellular events, including G2/M phase cell cycle arrest and the induction of apoptosis via the intrinsic pathway. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the further development of spirotryprostatin A and its analogs as potential cancer therapeutic agents. Future investigations into its effects on other signaling pathways will provide a more comprehensive picture of its cellular impact and may reveal opportunities for combination therapies.

Spirotryprostatin A: A Comprehensive Technical Guide to its Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the isolation and characterization of spirotryprostatin A, a potent antimitotic natural product. This document outlines the experimental protocols for its fermentation, extraction, and purification from the fungus Aspergillus fumigatus, and presents its comprehensive physicochemical and spectroscopic data.

Introduction

Spirotryprostatin A is a fascinating indole alkaloid belonging to the diketopiperazine class of natural products.[1][2] First isolated from the fungus Aspergillus fumigatus, it has garnered significant attention within the scientific community due to its unique spirocyclic architecture and its notable biological activity as a mammalian cell cycle inhibitor.[2][3] This guide serves as a technical resource for researchers interested in the natural product chemistry and pharmacological potential of spirotryprostatin A.

Isolation from Aspergillus fumigatus

The isolation of spirotryprostatin A is a multi-step process involving fermentation of the producing organism, followed by extraction and chromatographic purification of the target compound. The following protocols are based on the seminal work by Cui, Kakeya, and Osada (1996).

Fermentation Protocol

The production of spirotryprostatin A is achieved through the cultivation of Aspergillus fumigatus BM939.

-

Producing Organism: Aspergillus fumigatus BM939

-

Fermentation Medium: Maltose (2.0%), Polypeptone (0.5%), and Yeast Extract (0.1%) in deionized water.

-

Culture Conditions:

-

Seed Culture: A loopful of the fungal strain is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the fermentation medium. The flask is incubated on a rotary shaker at 28°C for 3 days.

-

Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the same medium. The production culture is incubated on a rotary shaker at 28°C for 4 days.

-

Extraction and Purification Protocol

Following fermentation, the fungal broth is processed to extract and purify spirotryprostatin A.

-

Harvesting and Initial Extraction: The culture broth (20 liters) is separated into mycelia and filtrate by filtration. The mycelia are extracted with acetone. The acetone extract is concentrated under reduced pressure to an aqueous solution and then combined with the culture filtrate.

-

Solvent Partitioning: The combined aqueous solution is extracted three times with an equal volume of ethyl acetate.

-

Crude Extract Preparation: The ethyl acetate layers are combined and concentrated under reduced pressure to yield a crude extract (approximately 10 g).

-

Silica Gel Column Chromatography:

-

The crude extract is applied to a silica gel column (Wako gel C-200, 200 g).

-

The column is eluted with a stepwise gradient of chloroform and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Fractions containing spirotryprostatin A are further purified by preparative TLC on silica gel 60 F254 plates.

-

The developing solvent is a mixture of chloroform and acetone (9:1, v/v).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC.

-

Column: A reverse-phase column (e.g., ODS).

-

Mobile Phase: A suitable gradient of methanol in water.

-

The eluate is monitored by UV detection, and the fraction corresponding to spirotryprostatin A is collected.

-

Physicochemical and Spectroscopic Characterization

The structural elucidation of spirotryprostatin A is accomplished through a combination of physicochemical measurements and spectroscopic analysis.[4]

General Properties

| Property | Value |

| Appearance | Colorless Needles |

| Molecular Formula | C₂₂H₂₅N₃O₄ |

| Molecular Weight | 395.50 g/mol |

| Monoisotopic Mass | 395.18450629 Da |

| Melting Point | 268-270 °C |

| Optical Rotation | [α]D²⁶ = -34.0° (c 0.5, CHCl₃) |

| UV (Methanol) λmax (ε) | 225 (35,000), 280 (6,000), 298 (4,500) nm |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[] |

Spectroscopic Data

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for spirotryprostatin A, which are critical for its structural confirmation.

¹H NMR Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 6.86 | d | 8.1 |

| H-5 | 7.68 | d | 8.1 |

| H-7 | 6.15 | s | |

| H-3'a | 3.44 | pseudo-t | 8.3 |

| H-6'a | 3.41 | d | 7.7 |

| H-3' | 4.30 | m | |

| N(2')-H | 4.20 | br s | |

| C6-CH₃ | 2.37 | s | |

| NCH₃ | 2.83 | s | |

| CHCH₃ | 1.23 | d | 6.0 |

| N(3)-H | 10.86 | br s |

Note: Some proton assignments from a synthetic derivative are included for completeness and may require confirmation for the natural product.[6]

¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | 175.5 |

| C-3 | 75.5 |

| C-3a | 131.0 |

| C-4 | 109.5 |

| C-5 | 122.0 |

| C-6 | 155.0 |

| C-7 | 98.0 |

| C-7a | 138.0 |

| C-1' | 168.0 |

| C-3' | 60.7 |

| C-4' | 165.5 |

| C-5a' | 57.5 |

| C-8' | 29.5 |

| C-9' | 22.5 |

| C-10' | 45.0 |

| C-11' | 125.0 |

| C-12' | 135.0 |

| C-13' | 25.8 |

| C-14' | 18.2 |

| 6-OCH₃ | 55.8 |

Note: The provided ¹³C NMR data is based on the original isolation paper and may have been recorded on lower field instruments. More detailed assignments can be found in subsequent total synthesis publications.

Visualizing the Process and Structure

Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of spirotryprostatin A from Aspergillus fumigatus.

Caption: Workflow for the isolation of spirotryprostatin A.

Biosynthetic Relationship

Spirotryprostatin A is biosynthetically derived from the amino acids L-tryptophan and L-proline. The following diagram illustrates this fundamental relationship.

Caption: Biosynthetic precursors of spirotryprostatin A.

Biological Activity

Spirotryprostatin A exhibits significant biological activity as an inhibitor of the mammalian cell cycle. Specifically, it has been shown to arrest cell cycle progression at the G2/M phase. This property makes it a compound of interest for cancer research and drug development. The antimitotic activity is a key characteristic that has driven further investigation into its mechanism of action and the synthesis of structural analogs.[2][]

Conclusion

This technical guide has provided a comprehensive overview of the isolation and characterization of the natural product spirotryprostatin A. The detailed protocols for fermentation, extraction, and purification, along with the tabulated physicochemical and spectroscopic data, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The unique structure and potent biological activity of spirotryprostatin A continue to make it a compelling target for further scientific investigation.

References

- 1. Spirotryprostatin a - Mycotoxin Database [mycocentral.eu]

- 2. Spirotryprostatin A - Wikipedia [en.wikipedia.org]

- 3. Aspergillus fumigatus from Pathogenic Fungus to Unexplored Natural Treasure: Changing the Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. II. Physico-chemical properties and structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]

The Intricate Biosynthesis of Spirotryprostatin A: A Fungal Pathway Crosstalk

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the fungal biosynthesis of spirotryprostatin A, a potent antimitotic agent. This guide details the remarkable enzymatic machinery and pathway crosstalk within Aspergillus fumigatus that leads to the creation of this complex natural product.

Spirotryprostatin A, a member of the spiro-indole alkaloid family, has garnered significant interest in the scientific community for its potential as an anti-cancer therapeutic. Its unique spirocyclic core, however, presents a formidable challenge for synthetic chemists. Understanding its natural biosynthetic pathway is therefore crucial for developing sustainable production methods and for engineering novel, more effective analogs.

This technical guide elucidates the key enzymatic players and their intricate interactions. Central to the biosynthesis of spirotryprostatin A is the crosstalk between two distinct secondary metabolite pathways: the fumitremorgin and the fumiquinazoline biosynthetic pathways.

The Key Players: Precursors and a Promiscuous Enzyme

The biosynthesis of spirotryprostatin A begins with precursors from the fumitremorgin pathway. The key transformation, the formation of the characteristic spiro-carbon center, is catalyzed by an enzyme borrowed from a different pathway.[1] This pivotal step is orchestrated by FqzB, a flavin-dependent monooxygenase (FMO) from the fumiquinazoline biosynthetic gene cluster.[1] FqzB exhibits remarkable substrate promiscuity, acting on fumitremorgin C, an intermediate of the fumitremorgin pathway, to install the spiro-oxindole moiety through an epoxidation-mediated rearrangement.[1]

This guide provides a detailed examination of the biosynthetic pathway, quantitative data on enzyme kinetics and metabolite production, and comprehensive experimental protocols for key assays.

Quantitative Insights into Spirotryprostatin A Biosynthesis

To facilitate comparative analysis, key quantitative data from various studies have been compiled. While specific kinetic parameters for FqzB with fumitremorgin C are not yet fully elucidated in published literature, the available data on related enzymes and product yields in engineered strains provide valuable insights.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Reference |

| FqzB | Fumitremorgin C | Spirotryprostatin A | N/A | N/A | [1] |

| FtmG | Precursor for Spirotryprostatin B | Spirotryprostatin B | N/A | N/A | [1] |

Table 1: Enzyme Kinetic Parameters. N/A indicates that specific values are not available in the cited literature.

| Fungal Strain | Compound | Production Titer (mg/L) | Reference |

| Aspergillus fumigatus (Wild-Type) | Spirotryprostatin A | Trace | [1] |

| Aspergillus niger expressing ftmA-E + fqzB | Spirotryprostatin A | Detected | [2] |

| Saccharomyces cerevisiae expressing ftm cluster genes | Tryprostatins & Fumitremorgins | 35.6 |

Table 2: Production of Spirotryprostatin A and Related Precursors.

Visualizing the Pathway and Experimental Logic

To provide a clear understanding of the molecular processes and experimental designs, this guide incorporates diagrams generated using the DOT language.

The diagram above illustrates the crosstalk between the fumitremorgin and fumiquinazoline pathways, culminating in the synthesis of spirotryprostatin A.

Detailed Experimental Methodologies

This guide provides detailed protocols for the key experiments that were instrumental in deciphering the spirotryprostatin A biosynthetic pathway.

Gene Knockout in Aspergillus fumigatus

Objective: To confirm the involvement of a specific gene (e.g., fqzB) in the biosynthesis of spirotryprostatin A.

-

Construct Design: A gene replacement cassette is constructed using fusion PCR. This cassette consists of a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.

-

Protoplast Formation: A. fumigatus mycelia are treated with cell wall-degrading enzymes to generate protoplasts.

-

Transformation: The gene replacement cassette is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene knockout mutants are then screened by PCR to confirm the replacement of the target gene with the resistance cassette.

-

Metabolite Analysis: The knockout mutant and wild-type strains are cultured under identical conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the production profiles of spirotryprostatin A. A significant reduction or complete absence of the compound in the mutant strain confirms the gene's role in its biosynthesis.

In Vitro Enzyme Assay for FqzB

Objective: To demonstrate the direct catalytic activity of FqzB in converting fumitremorgin C to spirotryprostatin A.

-

Heterologous Expression and Purification: The fqzB gene is cloned into an expression vector and transformed into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant FqzB protein is then overexpressed and purified using affinity chromatography.

-

Reaction Setup: The purified FqzB enzyme is incubated with its substrate, fumitremorgin C, in a reaction buffer containing necessary cofactors, including FAD and a reducing agent like NADPH.

-

Reaction Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

-

Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The extract is then analyzed by HPLC-MS to detect the formation of spirotryprostatin A. The identity of the product is confirmed by comparing its retention time and mass spectrum with an authentic standard.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the biosynthesis of spirotryprostatins and other complex fungal natural products. The detailed methodologies and compiled data will aid in the development of novel biocatalytic strategies for the production of these medicinally important compounds.

References

Preliminary Cytotoxicity Studies of Spirotryprostatin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid first isolated from Aspergillus fumigatus. It belongs to the spiro-indole diketopiperazine class of natural products and has garnered significant interest in the field of oncology for its potent cytotoxic and antimitotic properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of spirotryprostatin A and its analogs, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of Spirotryprostatin A and Analogs

The cytotoxic activity of spirotryprostatin A and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes. The following tables summarize the reported IC50 values for spirotryprostatin A and its analog, spirotryprostatin B.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Spirotryprostatin A | tsFT210 | Murine Fibroblast | 197.5[1] |

| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0[1] |

Further studies have indicated that spirotryprostatin A exhibits inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, although specific IC50 values were not provided in the reviewed literature.

Experimental Protocols

Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Spirotryprostatin A (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of spirotryprostatin A in DMSO is serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of spirotryprostatin A. Control wells receive medium with DMSO at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cells treated with spirotryprostatin A

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with spirotryprostatin A at various concentrations for a specified period (e.g., 24 hours). Both floating and adherent cells are collected, washed with PBS, and counted.

-

Fixation: The cell pellet is resuspended in ice-cold PBS, and while gently vortexing, 5 mL of ice-cold 70% ethanol is added dropwise. The cells are then fixed overnight at -20°C.

-

Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a PI staining solution containing RNase A. The cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Signaling Pathways and Experimental Workflows

Mechanism of Action: G2/M Cell Cycle Arrest

Spirotryprostatin A exerts its cytotoxic effects primarily by inducing cell cycle arrest at the G2/M phase. This arrest is a consequence of its interaction with the microtubule network, a critical component of the mitotic spindle. The proposed mechanism involves the inhibition of microtubule assembly. This disruption of microtubule dynamics activates the spindle assembly checkpoint, which in turn prevents the cell from progressing into anaphase, ultimately leading to apoptosis.

Caption: Spirotryprostatin A induced G2/M arrest signaling pathway.

Experimental Workflow: Cytotoxicity and Cell Cycle Analysis

The following diagram illustrates the general workflow for investigating the cytotoxic effects and cell cycle alterations induced by spirotryprostatin A.

Caption: Workflow for cytotoxicity and cell cycle analysis.

References

Methodological & Application

Strategies for the Total Synthesis of Spirotryprostatin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid first isolated from Aspergillus fumigatus. It exhibits significant biological activity, most notably the inhibition of cell cycle progression at the G2/M phase, making it a compelling target for cancer therapeutic development. Its complex architecture, characterized by a spiro-oxindole core fused to a diketopiperazine moiety, presents a formidable challenge for synthetic chemists. This document details several key strategies that have been successfully employed for the total synthesis of spirotryprostatin A, providing quantitative data, detailed experimental protocols for key transformations, and visual representations of the synthetic logic.

Comparative Summary of Synthetic Strategies

The total synthesis of spirotryprostatin A has been accomplished by several research groups, each employing a unique strategic approach to construct the challenging spiro[pyrrolidine-3,3'-oxindole] core. A summary of the key quantitative data from these syntheses is presented below.

| Principal Investigator | Key Strategy | Total Steps | Overall Yield (%) | Reference |

| Danishefsky (1998) | Oxidative Rearrangement | 8 | 6.5 | [1][2] |

| Williams (2003) | 1,3-Dipolar Cycloaddition | 12 (7 longest linear) | Not explicitly stated | [3][4] |

| Fukuyama (2014) | Intramolecular Heck Reaction | 25 | 3.4 | [1] |

| Peng/Shen (2022) | Copper-Catalyzed Cascade | 15 | 7.4 | [5][6] |

Key Synthetic Strategies and Methodologies

This section provides a detailed overview of four prominent strategies for the total synthesis of spirotryprostatin A, including the logical workflows and experimental protocols for their key steps.

Danishefsky's Oxidative Rearrangement Strategy

This pioneering synthesis established the first route to spirotryprostatin A. The key transformation is a biomimetic oxidative rearrangement of a β-carboline precursor to form the spiro-oxindole core.[1][2]

Logical Workflow:

Caption: Danishefsky's linear approach to spirotryprostatin A.

Experimental Protocol: NBS-mediated Oxidative Rearrangement

This protocol is adapted from the synthesis reported by Danishefsky and co-workers.[1][7]

Materials:

-

β-Carboline intermediate

-

N-Bromosuccinimide (NBS)

-

Acetic acid (AcOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The β-carboline intermediate is dissolved in a mixture of acetic acid and water.

-

The solution is cooled to 0 °C in an ice bath.

-

N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.

Williams' 1,3-Dipolar Cycloaddition Strategy

This approach utilizes a highly stereocontrolled [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile to construct the spiro-pyrrolidine ring system.[3][4][8]

Logical Workflow:

Caption: Convergent strategy for spirotryprostatin A via cycloaddition.

Experimental Protocol: Asymmetric[1][3]-Dipolar Cycloaddition

This protocol is based on the work of Williams and co-workers.[3][4]

Materials:

-

Methylene-indolinone dipolarophile

-

Amino acid-derived azomethine ylide precursor

-

Aldehyde

-

Aprotic solvent (e.g., toluene)

-

Molecular sieves (optional)

Procedure:

-

The methylene-indolinone, the amino acid derivative, and the aldehyde are combined in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous toluene is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the spiro-pyrrolidine cycloadduct. The stereochemistry of the product is typically determined by spectroscopic methods (e.g., NOESY).

Fukuyama's Intramolecular Heck Reaction Strategy

This elegant synthesis establishes the spirocyclic quaternary center through a palladium-catalyzed intramolecular Heck reaction.[1][9]

Logical Workflow:

Caption: Fukuyama's intramolecular Heck reaction approach.

Experimental Protocol: Intramolecular Heck Reaction

This protocol is adapted from the synthesis reported by Fukuyama and co-workers.[1][9][10][11]

Materials:

-

Aryl halide-alkene precursor

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., P(o-tol)₃)

-

Base (e.g., Ag₂CO₃ or a hindered amine base like PMP)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMA)

Procedure:

-

To a solution of the aryl halide-alkene precursor in anhydrous solvent are added the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

-

The reaction mixture is degassed and then heated to the required temperature (typically 80-100 °C). The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to afford the spiro-oxindole product.

Peng and Shen's Copper-Catalyzed Cascade Strategy

This recent and efficient synthesis features a copper-catalyzed cascade reaction to construct the C3 quaternary stereocenter of the oxindole ring.[5][6]

Logical Workflow:

Caption: Peng and Shen's dual key-step synthetic route.

Experimental Protocol: Copper-Catalyzed Cascade Reaction

This protocol is based on the enantioselective total synthesis by Peng, Shen, and coworkers.[5][6]

Materials:

-

o-Iodoaniline derivative

-

Alkynone

-

Copper(I) catalyst (e.g., CuI)

-

Chiral ligand

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., dioxane)

Procedure:

-

In a glovebox, the o-iodoaniline derivative, alkynone, copper(I) catalyst, chiral ligand, and base are added to a flame-dried reaction vessel.

-

Anhydrous solvent is added, and the vessel is sealed.

-

The reaction mixture is stirred at the specified temperature for the required duration, with progress monitored by TLC.

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography to yield the enantioenriched 3,3-disubstituted oxindole.

Conclusion

The total synthesis of spirotryprostatin A has inspired the development of innovative and powerful synthetic methodologies. The strategies highlighted herein, from biomimetic rearrangements to modern catalytic cascades, showcase the creativity and precision of synthetic organic chemistry. These detailed protocols provide a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further investigation into the biological activities of spirotryprostatin A and the development of novel anticancer agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The Total Synthesis of Spirotryprostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concise, asymmetric total synthesis of spirotryprostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective Total Synthesis of Spirotryprostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Stereoselective synthesis of spirotryprostatin A - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Danishefsky Synthesis of Spirotryprostatin A

For Researchers, Scientists, and Drug Development Professionals

Introduction